Ethyl (5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate Ethyl (5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1351607-94-7
VCID: VC6754658
InChI: InChI=1S/C12H18N4O3S/c1-3-13-11(17)16-6-5-8-9(7-16)20-10(14-8)15-12(18)19-4-2/h3-7H2,1-2H3,(H,13,17)(H,14,15,18)
SMILES: CCNC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)OCC
Molecular Formula: C12H18N4O3S
Molecular Weight: 298.36

Ethyl (5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

CAS No.: 1351607-94-7

Cat. No.: VC6754658

Molecular Formula: C12H18N4O3S

Molecular Weight: 298.36

* For research use only. Not for human or veterinary use.

Ethyl (5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate - 1351607-94-7

Specification

CAS No. 1351607-94-7
Molecular Formula C12H18N4O3S
Molecular Weight 298.36
IUPAC Name ethyl N-[5-(ethylcarbamoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate
Standard InChI InChI=1S/C12H18N4O3S/c1-3-13-11(17)16-6-5-8-9(7-16)20-10(14-8)15-12(18)19-4-2/h3-7H2,1-2H3,(H,13,17)(H,14,15,18)
Standard InChI Key WUXSDNSDNZATPB-UHFFFAOYSA-N
SMILES CCNC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)OCC

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, ethyl N-[5-(ethylcarbamoyl)-6,7-dihydro-4H-[1, thiazolo[5,4-c]pyridin-2-yl]carbamate, reflects its bicyclic architecture. Key identifiers include:

PropertyValue
CAS No.1351607-94-7
Molecular FormulaC12H18N4O3S\text{C}_{12}\text{H}_{18}\text{N}_4\text{O}_3\text{S}
Molecular Weight298.36 g/mol
SMILESCCNC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)OCC
InChIKeyWUXSDNSDNZATPB-UHFFFAOYSA-N

The thiazolopyridine core consists of a six-membered dihydropyridine ring fused to a five-membered thiazole ring. Substituents at positions 2 and 5 include an ethyl carbamate and ethylcarbamoyl group, respectively.

Structural Analogues

Comparisons to related compounds highlight functional group influences:

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS 259809-24-0): Shares the same bicyclic backbone but lacks the carbamate and carbamoyl substituents, resulting in a simpler structure (C7H10N2S\text{C}_7\text{H}_{10}\text{N}_2\text{S}) .

  • Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride (CAS 1186663-33-1): Features an ethyl ester at position 2 and a hydrochloride salt, enhancing solubility .

Synthesis and Optimization

Synthetic Pathways

The synthesis of ethyl (5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate involves multistep reactions:

  • Core Formation: Cyclocondensation of thiourea derivatives with appropriately substituted dihydropyridines generates the thiazolopyridine ring.

  • Functionalization:

    • Ethylcarbamoyl Introduction: Amidation at position 5 using ethyl isocyanate or carbamoyl chloride.

    • Ethyl Carbamate Addition: Reaction of the amino group at position 2 with ethyl chloroformate.

Key challenges include regioselectivity during cyclization and minimizing side reactions during functionalization. Optimizing solvent polarity (e.g., dichloromethane vs. DMF) and catalysts (e.g., triethylamine) improves yields.

Analytical Characterization

While experimental data for this compound are sparse, analogous thiazolopyridines are characterized via:

  • NMR Spectroscopy: Distinct signals for the ethyl groups (δ1.21.4\delta \approx 1.2–1.4 ppm for CH3) and carbonyl carbons (δ165175\delta \approx 165–175 ppm) .

  • Mass Spectrometry: Molecular ion peaks at m/z 298.36 confirm the molecular weight.

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Substituent Effects:

    • Ethyl Carbamate: Increases hydrophobicity, potentially improving blood-brain barrier penetration.

    • Ethylcarbamoyl: May engage hydrogen bonding with target proteins, as seen in kinase inhibitors .

  • Core Modifications: Saturation of the pyridine ring (4,5,6,7-tetrahydro) enhances conformational flexibility, favoring interactions with allosteric binding sites .

Pharmacokinetic and Toxicological Considerations

Absorption and Metabolism

  • Solubility: Limited aqueous solubility (data unavailable) suggests formulation challenges. Analogues like the hydrochloride salt (CAS 1186663-33-1) show improved solubility .

  • Metabolic Stability: Ethyl groups may undergo hepatic hydrolysis via esterases, generating carboxylic acid metabolites.

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